(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide
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Overview
Description
(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the hydroxy and propanimidamide groups.
N’-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl)ethanimidamide: Similar structure with a shorter carbon chain.
Uniqueness
(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy group and propanimidamide moiety enhance its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPFXMXRMRPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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